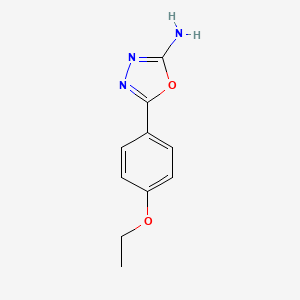

5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYOEVKGOLHINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368295 | |

| Record name | 5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90840-51-0 | |

| Record name | 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90840-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] Specifically, 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine and its derivatives are of significant interest to researchers in drug discovery due to their potential therapeutic applications. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, focusing on the underlying chemical principles and offering a detailed, field-proven experimental protocol.

Strategic Approaches to the Synthesis of 2-Amino-1,3,4-Oxadiazoles

The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable strategies available. The most prevalent and efficient methods commence from an appropriately substituted benzohydrazide, which is then converted to a semicarbazone or a similar intermediate, followed by an oxidative cyclization to form the desired oxadiazole ring.

Two primary retrosynthetic pathways can be envisioned for the target molecule, 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine:

-

The Semicarbazone Route: This is a widely employed method that involves the condensation of an aldehyde with semicarbazide to form a semicarbazone, which then undergoes oxidative cyclization.[1][6]

-

The Acylthiosemicarbazide Route: This approach involves the reaction of an acyl hydrazide with an isothiocyanate, followed by a cyclodesulfurization reaction to yield the 2-amino-1,3,4-oxadiazole.[1]

While both routes are effective, the semicarbazone pathway is often favored due to the ready availability of starting materials and the generally mild reaction conditions required for cyclization. This guide will focus on a robust and scalable protocol based on the iodine-mediated oxidative cyclization of the corresponding semicarbazone.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine via the semicarbazone route.

Caption: Synthetic pathway for 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

In-Depth Mechanistic Discussion

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Let's delve into the key chemical transformations.

Step 1: Formation of 4-Ethoxybenzoyl hydrazine

The synthesis begins with the nucleophilic acyl substitution reaction between ethyl 4-ethoxybenzoate and hydrazine hydrate.[7] Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, yielding the stable 4-ethoxybenzoyl hydrazine. This reaction is typically carried out under reflux in an alcoholic solvent to drive the reaction to completion.

Step 2: Formation of 1-(4-Ethoxybenzoyl)semicarbazide

The formation of the acylsemicarbazide intermediate is a critical step. In this procedure, potassium cyanate is treated with hydrochloric acid to generate isocyanic acid in situ. The 4-ethoxybenzoyl hydrazine then acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid to form the desired 1-(4-ethoxybenzoyl)semicarbazide.

Step 3: Iodine-Mediated Oxidative Cyclization

The final and most crucial step is the oxidative cyclization of the 1-(4-ethoxybenzoyl)semicarbazide to the 1,3,4-oxadiazole ring.[6][8] While the precise mechanism can be complex, it is generally accepted to proceed through the following key events:

-

Deprotonation: The amide proton of the semicarbazide is removed by the base (sodium hydroxide), forming an anion.

-

Iodination: The resulting anion attacks a molecule of iodine, leading to an N-iodo intermediate.

-

Intramolecular Cyclization: The lone pair of electrons on the oxygen of the carbonyl group attacks the imine carbon, initiating the ring closure.

-

Elimination: Subsequent elimination of iodide and a proton leads to the formation of the aromatic 1,3,4-oxadiazole ring.

The use of iodine as the oxidizing agent is advantageous as it is relatively mild and selective, often leading to high yields of the desired product with minimal side reactions.

Experimental Protocol: Synthesis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| Ethyl 4-ethoxybenzoate | 180.22 | 98% |

| Hydrazine hydrate (80%) | 50.06 | 80% |

| Potassium cyanate | 81.12 | 96% |

| Hydrochloric acid (conc.) | 36.46 | 37% |

| Iodine | 253.81 | 99.8% |

| Sodium hydroxide | 40.00 | 97% |

| Ethanol | 46.07 | 99.5% |

| Diethyl ether | 74.12 | 99% |

Step 1: Synthesis of 4-Ethoxybenzoyl hydrazine

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl 4-ethoxybenzoate (18.0 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture until the ester has completely dissolved.

-

Carefully add hydrazine hydrate (80%, 12.5 mL, 0.2 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the resulting slurry into ice-cold water (200 mL) and stir for 30 minutes.

-

Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-ethoxybenzoyl hydrazine.

Step 2: Synthesis of 1-(4-Ethoxybenzoyl)semicarbazide

-

In a 500 mL beaker, dissolve potassium cyanate (12.2 g, 0.15 mol) in water (100 mL).

-

In a separate beaker, dissolve 4-ethoxybenzoyl hydrazine (16.6 g, 0.1 mol) in a solution of concentrated hydrochloric acid (10 mL) and water (50 mL).

-

Cool both solutions in an ice bath to 0-5 °C.

-

Slowly add the potassium cyanate solution to the stirred solution of the hydrazide hydrochloride.

-

Continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford 1-(4-ethoxybenzoyl)semicarbazide.

Step 3: Synthesis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

-

In a 500 mL round-bottom flask, suspend 1-(4-ethoxybenzoyl)semicarbazide (10.45 g, 0.05 mol) in ethanol (150 mL).

-

Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL).

-

To the stirred solution, add a solution of iodine (12.7 g, 0.05 mol) in ethanol (100 mL) dropwise over 30 minutes.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate (10 g in 200 mL of water) to quench any unreacted iodine.

-

Stir for 15 minutes, then collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from ethanol to obtain pure 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield | Melting Point (°C) |

| 1 | 4-Ethoxybenzoyl hydrazine | 16.6 | 15.1 | 91 | 102-104 |

| 2 | 1-(4-Ethoxybenzoyl)semicarbazide | 20.9 | 18.4 | 88 | 215-217 |

| 3 | 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine | 10.26 | 8.5 | 83 | 208-210 |

Conclusion: A Robust and Scalable Synthesis

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine. The protocol is based on well-established chemical transformations and utilizes readily available and relatively inexpensive reagents. By understanding the underlying mechanisms and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs. The principles outlined herein can also be adapted for the synthesis of a diverse library of 2-amino-1,3,4-oxadiazole derivatives.

References

-

Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]

-

Asian Journal of Chemistry. (2012). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 24(1), 288-290. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2470. [Link]

-

de Oliveira, C. S., Lacerda, R. G., de Lima, G. M., & de Souza, M. V. N. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6900-6935. [Link]

-

Patel, N. B., & Patel, H. R. (2011). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 8(4), 526-545. [Link]

-

Nguyen, T. H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

ResearchGate. (2021). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. [Link]

-

ResearchGate. (2015). Results of the dehydrative cyclization of semicarbazide 6 a. [Link]

-

ResearchGate. (2012). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. [Link]

-

ResearchGate. (2015). ChemInform Abstract: Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles. [Link]

-

Hilaris, S. (2015). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy, 6(3). [Link]

-

Luxembourg Bio Technologies. (2011). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 67(40), 7781-7787. [Link]

-

International Union of Crystallography. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 362-366. [Link]

-

Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1205. [Link]

-

Organic Syntheses. (n.d.). 4. [Link]

-

Mini Reviews in Organic Chemistry. (2018). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 15(4), 267-283. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. [Link]

-

AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. [Link]

-

Krátký, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. [Link]

-

ACS Omega. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28267-28277. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

- Google P

-

ResearchGate. (2014). Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives. [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary

The 1,3,4-oxadiazole nucleus represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] These five-membered heterocyclic systems are notable for their metabolic stability and their function as bioisosteres of amides and esters, capable of enhancing pharmacological activity through hydrogen bonding interactions.[2] This guide provides a comprehensive technical overview of a specific derivative, 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine. We will explore its synthetic pathways, detailed physicochemical and spectroscopic properties, chemical reactivity, and its potential significance in the landscape of drug discovery and development. The information herein is curated for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising molecular entity.

The 1,3,4-Oxadiazole Scaffold: A Profile in Medicinal Chemistry

The 1,3,4-oxadiazole ring is an aromatic, five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] Its unique electronic and structural properties make it a highly valuable framework in drug design. The presence of two pyridine-type nitrogen atoms renders the ring electron-deficient, which contributes to its chemical stability and influences its interactions with biological targets.[4][5]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

-

Antiviral (as seen in the HIV integrase inhibitor Raltegravir)[3]

-

Antitubercular[1]

-

Anticonvulsant[10]

The subject of this guide, 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, combines this potent heterocyclic core with two key functional groups: a 2-amino group, which provides a site for hydrogen bonding and further chemical modification, and a 4-ethoxyphenyl substituent, which can influence lipophilicity and molecular recognition.

Synthesis and Mechanistic Considerations

The construction of the 2-amino-5-aryl-1,3,4-oxadiazole core is a well-established process in synthetic organic chemistry. The most common and reliable methodologies involve the cyclization of an appropriate precursor, typically derived from a corresponding benzoic acid.

Logical Synthesis Workflow

The pathway hinges on the formation of a key intermediate, an acyl semicarbazide or acyl thiosemicarbazide, which is then induced to cyclize. The choice of a thiosemicarbazide intermediate followed by oxidative cyclization is often preferred for its high yields and operational simplicity.

Caption: A representative synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System

This protocol describes a common method for synthesizing the title compound. Each step includes rationale to ensure trustworthiness and reproducibility.

Step 1: Synthesis of 4-Ethoxybenzoyl hydrazide

-

To a solution of ethyl 4-ethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5-2.0 equivalents).

-

Reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ester.

-

Causality: The nucleophilic hydrazine displaces the ethoxy group of the ester in a classic condensation reaction to form the more stable hydrazide. Ethanol is an ideal solvent as it solubilizes both reactants.

-

Upon completion, cool the reaction mixture. The product often crystallizes out. Filter the solid, wash with cold ethanol, and dry to obtain 4-ethoxybenzoyl hydrazide.

Step 2: Synthesis of 1-(4-Ethoxybenzoyl)thiosemicarbazide

-

Suspend the 4-ethoxybenzoyl hydrazide (1 equivalent) in water or ethanol.

-

Add a solution of potassium thiocyanate (1.1 equivalents) followed by the dropwise addition of concentrated hydrochloric acid until the solution is acidic (pH ~2-3).

-

Stir the mixture at room temperature or with gentle heating for 2-4 hours.

-

Causality: In the acidic medium, thiocyanic acid (HSCN) is generated in situ, which then undergoes a nucleophilic addition reaction with the terminal nitrogen of the hydrazide to form the thiosemicarbazide intermediate.

-

Filter the resulting white precipitate, wash thoroughly with water to remove inorganic salts, and dry.

Step 3: Oxidative Cyclodesulfurization to form 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

-

Suspend the 1-(4-ethoxybenzoyl)thiosemicarbazide (1 equivalent) in ethanol.

-

Add an oxidizing agent such as lead (II) oxide (PbO, ~2 equivalents) or an iodine/sodium hydroxide solution.[11]

-

Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

-

Causality: The oxidizing agent facilitates the removal of hydrogen sulfide (H₂S) and promotes the intramolecular cyclization. The oxygen atom of the carbonyl group attacks the thiocarbonyl carbon, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.

-

After the reaction is complete, filter the hot solution to remove the oxidant and its byproducts (e.g., PbS).

-

Cool the filtrate to induce crystallization. The crude product can be recrystallized from ethanol or a similar solvent to yield pure 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Physicochemical Properties

Direct experimental data for the title compound is limited. The following table summarizes its core properties, with some values estimated based on its positional isomer, 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine, and other close analogs.[12]

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₀H₁₁N₃O₂ | Calculated |

| Molecular Weight | 205.22 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar compounds[2] |

| Melting Point | ~140-150 °C (Predicted) | Based on isomer data (143.42 °C)[12] |

| Boiling Point | ~380 °C (Predicted) | Based on isomer data (379.64 °C)[12] |

| Solubility | Sparingly soluble in water (~147 mg/L predicted for isomer)[12]. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | General characteristics of heterocyclic compounds and isomer data[12] |

| pKa | ~3-4 (Predicted for the amino group) | The amino group is weakly basic due to electron withdrawal by the heterocyclic ring. |

Spectroscopic and Structural Characterization

Confirming the structure of the synthesized molecule is paramount. The following sections detail the expected spectroscopic signatures based on extensive data from analogous compounds.

Caption: Chemical structure of the target molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous evidence for the compound's structure. In a solvent like DMSO-d₆:

-

Aromatic Protons: The 4-ethoxyphenyl group will exhibit a classic AA'BB' system. Two doublets are expected: one around δ 7.7-7.9 ppm for the two protons ortho to the oxadiazole ring, and another around δ 7.0-7.2 ppm for the two protons ortho to the ethoxy group.[8]

-

Amino Protons (-NH₂): A broad singlet is expected around δ 7.3-7.6 ppm, which is exchangeable with D₂O. Its chemical shift can vary with concentration and temperature.

-

Ethoxy Protons (-OCH₂CH₃): A quartet will appear around δ 4.1-4.3 ppm (for the -OCH₂- group) and a corresponding triplet will appear around δ 1.3-1.5 ppm (for the -CH₃ group).[13]

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR data:

-

Oxadiazole Carbons: Two highly deshielded signals are expected. The C5 carbon (attached to the phenyl ring) will appear around δ 162-165 ppm, and the C2 carbon (attached to the amino group) will appear further downfield, around δ 164-167 ppm.[8][14]

-

Aromatic Carbons: Four signals for the ethoxyphenyl ring are expected. The carbon bearing the ethoxy group will be around δ 160-162 ppm. The other aromatic carbons will appear in the typical δ 114-130 ppm range. The ipso-carbon attached to the oxadiazole ring will be found around δ 115-120 ppm.[8]

-

Ethoxy Carbons: The -OCH₂- carbon will resonate around δ 63-65 ppm, and the terminal -CH₃ carbon will be found upfield around δ 14-16 ppm.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum (in KBr) should show characteristic absorption bands:

-

N-H Stretching: A pair of bands (symmetric and asymmetric) in the 3100-3350 cm⁻¹ region, characteristic of a primary amine.[8]

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethoxy group just below 3000 cm⁻¹.[2]

-

C=N Stretching: A strong absorption band around 1630-1660 cm⁻¹, corresponding to the C=N bond within the oxadiazole ring.[15][16]

-

C-O-C Stretching: Strong, characteristic bands for the aromatic ether and the oxadiazole ring ether linkage will appear in the 1250-1270 cm⁻¹ (asymmetric) and 1040-1080 cm⁻¹ (symmetric) regions.[8][16]

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z = 205.

-

Fragmentation: Common fragmentation pathways for 1,3,4-oxadiazoles involve cleavage of the ring.[17] Expect to see fragments corresponding to the 4-ethoxyphenyl cation and related structures.

Chemical Reactivity and Stability

-

Ring Stability: The 1,3,4-oxadiazole ring is aromatic and thermally stable.[2] It is generally resistant to common acids and bases. The ring is electron-deficient, making electrophilic substitution on the ring itself difficult.[4][5]

-

Amino Group Reactivity: The 2-amino group is the primary site of reactivity. It can act as a nucleophile and readily undergo reactions such as acylation, alkylation, and Schiff base formation with aldehydes, allowing for the synthesis of a diverse library of secondary derivatives.

-

Aryl Ring Reactivity: The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the deactivating nature of the attached oxadiazole ring means that harsh conditions would likely be required for reactions like nitration or halogenation on the phenyl ring.

Potential Biological and Pharmacological Significance

While specific biological data for 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is not widely published, its structural components suggest significant potential. The 1,3,4-oxadiazole scaffold is a proven pharmacophore, and this molecule can be considered a promising candidate for screening across various therapeutic areas.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xisdxjxsu.asia [xisdxjxsu.asia]

- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. ajrconline.org [ajrconline.org]

- 11. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 12. 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (18233-09-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

biological activity of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to the Biological Activity of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Abstract

The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and diverse pharmacological profile.[1][2][3] This five-membered heterocycle, an isostere of amides and esters, adeptly participates in hydrogen bonding, enhancing interactions with biological targets.[4] This guide focuses on a specific derivative, 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine , providing a comprehensive technical overview for researchers and drug development professionals. We will dissect its synthesis, explore its multifaceted biological activities based on extensive data from analogous structures, and propose validated experimental protocols for its investigation. The narrative emphasizes the causal logic behind experimental design and mechanistic pathways, grounding all claims in authoritative scientific literature.

Rationale and Synthetic Strategy

The design of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine combines the stable 1,3,4-oxadiazole core with an ethoxyphenyl moiety. The ethoxy group provides a critical lipophilic character that can influence pharmacokinetic properties such as membrane permeability and metabolic stability, while the 2-amine substitution offers a key vector for further chemical modification or direct interaction with biological targets.

General Synthetic Pathway

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most commonly achieved through the oxidative cyclization of acyl thiosemicarbazides.[5][6] This robust method involves the initial formation of an N-acylthiosemicarbazide intermediate from a corresponding acid hydrazide, followed by a dehydrative cyclization reaction.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a validated, self-contained procedure for synthesizing the title compound.

Objective: To synthesize 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Materials:

-

4-Ethoxybenzoyl hydrazide

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Iodine (I₂)

-

Deionized Water

Procedure:

-

Step 1: Formation of 1-(4-Ethoxybenzoyl)thiosemicarbazide:

-

In a 250 mL round-bottom flask, dissolve 4-ethoxybenzoyl hydrazide (10 mmol) in 50 mL of ethanol.

-

Add potassium thiocyanate (12 mmol) to the solution.

-

Slowly add concentrated HCl (5 mL) dropwise while stirring. The addition should be done in a fume hood.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 200 mL of crushed ice.

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. This yields the intermediate, 1-(4-ethoxybenzoyl)thiosemicarbazide.

-

-

Step 2: Oxidative Cyclization:

-

Suspend the dried intermediate (8 mmol) in 50 mL of ethanol.

-

Add a 5% NaOH solution dropwise until the solid dissolves completely, forming a clear solution.

-

Cool the flask in an ice bath. Add a 5% solution of Iodine in Potassium Iodide (I₂/KI) dropwise with constant stirring until the color of iodine persists.

-

Continue stirring for 2-3 hours at room temperature.

-

The solid product will precipitate out. Filter the solid, wash with a dilute sodium thiosulfate solution to remove excess iodine, and then with cold water.

-

-

Step 3: Purification and Characterization:

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

-

Confirm the structure using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-O-C ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹).[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show signals for the ethoxy protons, aromatic protons, and the amine proton. ¹³C NMR will confirm the carbon skeleton.[7][9]

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the molecular formula (C₁₀H₁₁N₃O₂), which is 205.21 g/mol .[10]

-

-

Biological Activity Profile

While direct studies on 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine are limited, a wealth of data on structurally analogous compounds provides a strong basis for predicting its biological potential. The primary activities associated with this scaffold are anticancer, anti-inflammatory, and antimicrobial.[1][2]

Anticancer Activity

The 5-substituted-1,3,4-oxadiazol-2-amine scaffold is a recurring motif in the development of novel antineoplastic agents. Extensive screening of analogues by the National Cancer Institute (NCI) has revealed significant cytotoxic potential across a diverse range of cancer cell lines.

Mechanistic Insight: The anticancer effect of oxadiazole derivatives is often attributed to the inhibition of critical cellular machinery, including growth factor receptors (e.g., EGFR), kinases (e.g., CDK2), and enzymes involved in histone modification (e.g., HDAC8).

Supporting Data: A study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues provides highly relevant data. The closely related methoxy-analogue, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, demonstrated potent activity in the NCI-60 cell line screen.[5][7][11] It is reasonable to hypothesize that the ethoxy-analogue would exhibit a similar, if not modulated, activity profile.

| Compound Analogue | Cell Line | Cancer Type | Growth Percent (GP) (%) | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 15.43 | [5][7] |

| K-562 | Leukemia | 18.22 | [5][7] | |

| T-47D | Breast Cancer | 34.27 | [5][7] | |

| HCT-15 | Colon Cancer | 39.77 | [5][7] |

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Several studies have highlighted the anti-inflammatory properties of 1,3,4-oxadiazole derivatives.[8][12][13]

Mechanistic Insight: The primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[14] Diarylheterocyclic scaffolds, including 1,3,4-oxadiazoles, have been specifically investigated as selective COX-2 inhibitors, which offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[14]

Caption: Proposed inhibitory mechanism on the COX pathway.

Experimental Validation: The standard model for in vivo evaluation is the carrageenan-induced rat paw edema assay, which measures the ability of a compound to reduce acute inflammation.[8][15] In vitro assays often involve measuring the inhibition of protein denaturation, as denaturation is a key contributor to the inflammatory process.[13]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[16] The 1,3,4-oxadiazole scaffold has been extensively explored for this purpose, yielding derivatives with potent activity against a broad spectrum of bacteria and fungi.[9][16]

Mechanistic Insight: The antibacterial potential of oxadiazoles has been linked to the inhibition of essential bacterial enzymes, such as peptide deformylase, which is crucial for bacterial protein synthesis.[9] Other proposed mechanisms include the disruption of cell wall biosynthesis.[17]

Supporting Data: Studies on related 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (a close isostere) have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli and antifungal activity against Aspergillus niger and Candida albicans.[18] It is highly probable that the oxadiazole counterpart would also exhibit antimicrobial properties, potentially modulated by the electronic and steric nature of the oxygen atom versus the sulfur atom in the ring.

Validated Research Protocols

To facilitate further research, we provide standardized protocols for evaluating the key biological activities of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the title compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the title compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the respective compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: In Vivo Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of the title compound using the carrageenan-induced paw edema model in rats.[8][15]

Animals: Wistar rats (150-200 g). All procedures must be approved by an Institutional Animal Ethics Committee.

Procedure:

-

Animal Grouping: Divide animals into groups (n=6):

-

Group I: Control (Vehicle, e.g., 0.5% CMC solution)

-

Group II: Standard (Indomethacin, 10 mg/kg, p.o.)

-

Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)

-

-

Dosing: Administer the vehicle, standard, or test compound orally 1 hour before the carrageenan injection.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Conclusion and Future Directions

The available evidence from structurally related analogues strongly suggests that 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a promising scaffold with significant potential for anticancer, anti-inflammatory, and antimicrobial activities. The ethoxy substitution provides a valuable point of modulation for tuning the compound's pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

-

Definitive Biological Screening: Conducting the detailed protocols outlined above to definitively characterize the compound's activity and determine its potency (IC₅₀/EC₅₀ values).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the ethoxy group and the 2-amine position to establish clear SAR trends and optimize for a specific biological target.

-

Mechanistic Elucidation: Performing detailed molecular studies, such as kinase profiling, COX enzyme assays, and microbial growth kinetics, to pinpoint the precise mechanism of action.

-

In Vivo Efficacy: Advancing promising candidates into relevant in vivo disease models to assess their therapeutic efficacy and safety profiles.

This technical guide provides the foundational knowledge and experimental framework necessary to unlock the full therapeutic potential of this versatile heterocyclic compound.

References

-

Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. [Link]

-

Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health (NIH). [Link]

-

Unknown. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

-

Bhopatrao, A., et al. (2024). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Asian Journal of Research in Chemistry. [Link]

-

Unknown. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]

-

Pattan, S. R., et al. (2009). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. National Institutes of Health (NIH). [Link]

-

Gond, M. K., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. International Union of Crystallography. [Link]

-

Unknown. (2023). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research. [Link]

-

Husain, A., et al. (2015). Synthesis, Characterization and Screening for Analgesic and Anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. ResearchGate. [Link]

-

Yasser, M. M., et al. (2017). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

-

Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). [Link]

-

Unknown. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. National Institutes of Health (NIH). [Link]

-

Arote, R. B., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). [Link]

-

Unknown. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ThaiScience. [Link]

-

Gomaa, H. A. M., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. National Institutes of Health (NIH). [Link]

-

Kumar, V., Sharma, S., & Husain, A. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTI-INFLAMMATORY AND ANALGESIC SCREENING OF SOME SUBSTITUTED ARYL 1,3,4-OXADIAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

-

Wujec, M., & Paneth, A. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Organic Chemistry: Current Research. [Link]

-

Unknown. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Kouhkan, M., Souldozi, A., & Alizadeh, H. (2022). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. [Link]

-

Siwek, A., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Hua, D. H., et al. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci. [Link]

-

Shengule, S. A., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Center for Biotechnology Information. [Link]

-

Khan, I., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health (NIH). [Link]

-

Krystof, V., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. afasci.com [afasci.com]

- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thaiscience.info [thaiscience.info]

- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ejbps.com [ejbps.com]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [ouci.dntb.gov.ua]

- 17. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

- 18. Bot Verification [rasayanjournal.co.in]

mass spectrometry of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to the Mass Spectrometry of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Authored by: A Senior Application Scientist

Foreword: A Strategic Approach to Novel Compound Analysis

In the landscape of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. The compound 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine, a molecule of interest due to its heterocyclic core often found in pharmacologically active agents, presents a unique analytical challenge. This guide moves beyond a simple recitation of methods; it provides a strategic framework for the mass spectrometric analysis of this compound. We will delve into the "why" behind the "how," offering a transparent, self-validating system for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of expert analysis, ensuring that the methodologies described are not only technically sound but also logically derived from the inherent chemical nature of the analyte.

Foundational Analysis: Understanding the Analyte

Before any analysis can begin, a thorough understanding of the target molecule is paramount. 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a small molecule with distinct chemical features that will dictate its behavior within the mass spectrometer.

-

Molecular Formula: C₁₀H₁₁N₃O₂

-

Molecular Weight (Monoisotopic): 205.0851 g/mol

-

Key Structural Features:

-

1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This ring system is generally stable but can undergo characteristic fragmentation under energetic conditions.

-

Primary Amine (-NH₂): A basic site that is readily protonated, making it an ideal candidate for positive-mode electrospray ionization.

-

Ethoxyphenyl Group: An aromatic ring with an ether linkage, which can also influence fragmentation patterns.

-

The presence of the basic amine group strongly suggests that positive-mode electrospray ionization (ESI) will be the most effective and sensitive method for generating the protonated molecule, [M+H]⁺.

Experimental Design: A Self-Validating Workflow

The following experimental protocol is designed to be a self-validating system. Each step is chosen to provide clear, interpretable data, and potential points of failure are addressed with logical troubleshooting.

Sample Preparation and Infusion

A clean and well-prepared sample is the bedrock of reliable mass spectrometric data.

Protocol:

-

Solvent Selection: Prepare a 1 mg/mL stock solution of 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine in a high-purity solvent such as methanol or acetonitrile. These solvents are compatible with ESI and promote efficient ionization.

-

Working Solution: Create a working solution at a concentration of 1-10 µg/mL in a 50:50 mixture of your chosen organic solvent and deionized water. The addition of water aids in the ESI process.

-

Acidification: To promote the formation of the [M+H]⁺ ion, acidify the working solution with 0.1% formic acid (v/v). Formic acid is a common mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) and enhances ionization efficiency in positive mode.

-

Direct Infusion: For initial method development, directly infuse the working solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. This allows for the optimization of instrument parameters without the complexity of chromatography.

Mass Spectrometer Configuration

The choice of instrument parameters is critical for achieving optimal sensitivity and spectral quality. The following settings are recommended for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is a basic site readily protonated to form [M+H]⁺. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Cone Voltage / Declustering Potential | 20 - 40 V | A moderate voltage to desolvate ions without inducing in-source fragmentation. |

| Source Temperature | 120 - 150 °C | Facilitates solvent evaporation and ion desolvation. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Assists in the removal of solvent droplets from the generated ions. |

| Mass Range (Full Scan - MS1) | m/z 50 - 500 | A broad enough range to detect the precursor ion and any potential adducts or impurities. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Once the protonated molecule ([M+H]⁺ at m/z 206.0924) is consistently detected in the full scan spectrum, tandem mass spectrometry (MS/MS) is employed to induce fragmentation and gather structural information.

Protocol:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 206.1) in the first mass analyzer (Q1).

-

Collision-Induced Dissociation (CID): Accelerate the isolated precursor ions into a collision cell filled with an inert gas (e.g., argon or nitrogen).

-

Collision Energy Optimization: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. A collision energy ramp is often effective in revealing a wide range of fragment ions.

-

Fragment Ion Analysis: Scan the second mass analyzer (Q3 or TOF) to detect the resulting fragment ions.

Data Interpretation: Deciphering the Fragmentation Cascade

The resulting MS/MS spectrum is a fingerprint of the molecule's structure. The fragmentation of 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is predicted to follow logical pathways based on the principles of chemical stability and charge distribution.

Predicted Fragmentation Pathways

The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Caption: A streamlined workflow for the mass spectrometric analysis of the title compound.

Concluding Remarks and Future Directions

This guide has provided a comprehensive and scientifically grounded framework for the mass spectrometric analysis of 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine. By following the detailed protocols for sample preparation, instrument configuration, and data interpretation, researchers can confidently elucidate the structure of this and similar novel compounds. The principles outlined here—understanding the analyte, designing a self-validating workflow, and logically interpreting the resulting data—are universally applicable in the field of mass spectrometry.

For future studies, coupling this mass spectrometric method with liquid chromatography (LC-MS) would enable the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures. Furthermore, high-resolution mass spectrometry (HRMS) would provide accurate mass measurements, confirming the elemental composition of the precursor and fragment ions, thereby increasing the confidence in the structural assignment.

References

- General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing. (A foundational text for mass spectrometry principles).

-

Electrospray Ionization: Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64–71. [Link]

- Fragmentation of Heterocyclic Compounds: The anlaysis of fragmentation patterns of heterocyclic compounds is a complex topic. A general overview of fragmentation rules can be found in advanced mass spectrometry textbooks. For specific examples, searching chemical databases like PubChem or the NIST WebBook for related structures can provide valuable insights.

-

1,3,4-Oxadiazole Chemistry and Analysis: A comprehensive review of the synthesis and reactions of 1,3,4-oxadiazoles can provide context for their stability and potential fragmentation. For example, see: Puterova, Z., et al. (2010). 1,3,4-Oxadiazole: a review. Arkivoc, 2010(1), 209-269. [Link]

A Technical Guide to the Solubility of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine for Drug Development Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, a member of the biologically significant 1,3,4-oxadiazole class of heterocyclic compounds. Solubility is a critical physicochemical parameter that dictates the therapeutic efficacy and developability of new chemical entities.[1][2] Insufficient solubility can severely hamper drug absorption, bioavailability, and formulation options, leading to a higher risk of failure in the development pipeline.[3][4] This document synthesizes theoretical principles of solubility, analyzes the molecule's structural attributes to predict its behavior in various organic solvents, and provides a robust, field-proven experimental protocol for its empirical determination. Designed for researchers, medicinal chemists, and formulation scientists, this guide offers the foundational knowledge and practical tools necessary to effectively manage solubility challenges associated with this compound class.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is one such derivative of significant interest. However, for any compound to exert a therapeutic effect, it must first be absorbed into the systemic circulation, a process fundamentally governed by its solubility and dissolution rate.[1][7]

Poor aqueous solubility is a leading cause of low and variable bioavailability for orally administered drugs, as dissolution often becomes the rate-limiting step for absorption.[3][7] More than 40% of new chemical entities emerging from drug discovery pipelines are poorly water-soluble, making solubility assessment and enhancement a primary focus of pre-formulation and formulation development.[3][7] Understanding the solubility of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine in various organic solvents is equally crucial for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

-

Formulation Development: Utilizing co-solvents, lipids, or amorphous solid dispersion techniques to enhance aqueous solubility and create viable dosage forms.

-

In Vitro and In Vivo Screening: Ensuring the compound remains in solution during biological assays to generate reliable data.

This guide provides a foundational framework for approaching the solubility of this specific molecule, beginning with a theoretical analysis of its physicochemical properties.

Theoretical Framework and Predicted Solubility Profile

The adage "like dissolves like" is the guiding principle for predicting solubility.[8] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[9] To apply this, we must first dissect the molecular structure of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Physicochemical Profile of the Solute

The structure of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is characterized by several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

-

1,3,4-Oxadiazole Ring: This heterocyclic core is polar and contains two nitrogen atoms and one oxygen atom that can act as hydrogen bond acceptors. The 1,3,4-oxadiazole isomer is noted to generally possess higher aqueous solubility compared to its 1,2,4-oxadiazole counterpart, a factor attributed to its distinct charge distribution.[10]

-

Primary Amine (-NH₂): This group is highly polar and can act as both a hydrogen bond donor and acceptor, significantly contributing to its potential solubility in polar, protic solvents.

-

Phenyl Ring: This aromatic group is non-polar and lipophilic, contributing to solubility in less polar organic solvents.

-

Ethoxy Group (-OCH₂CH₃): The ether linkage adds a polar component (hydrogen bond acceptor), while the ethyl chain contributes to lipophilicity.

The molecule thus possesses a balance of polar (oxadiazole, amine, ether) and non-polar (phenyl, ethyl) regions, making it an amphiphilic compound. Its solubility will be a delicate interplay between the solvent's ability to engage with these different regions.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the compound's solubility behavior across a spectrum of common laboratory solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both the polar amine and oxadiazole ring and the non-polar phenyl ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These alcohols can form hydrogen bonds with the solute's amine, ether, and oxadiazole moieties. However, the solvent molecules also hydrogen bond strongly with each other, creating competition that may slightly reduce solubility compared to polar aprotic solvents.

-

Moderately Polar Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate): Moderate to low solubility is predicted. These solvents lack hydrogen bonding capability and have lower polarity, making them less effective at disrupting the crystal lattice energy of the solid compound and solvating the highly polar amine group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility or insolubility is expected. These solvents interact primarily through weak van der Waals forces and cannot effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical measurement is essential for accurate characterization. The equilibrium shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[2]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the standard workflow for the shake-flask method. This process ensures that a saturated solution is formed and that only the dissolved analyte is measured.

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for accurately measuring solubility.

1. Preparation of Materials:

- Analyte: 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (solid, crystalline).

- Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

- Equipment: Analytical balance, calibrated pipettes, 2 mL glass vials with screw caps, orbital shaker with temperature control, centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material), validated HPLC-UV system.

2. Sample Preparation:

- Add an excess of the solid compound (e.g., 5-10 mg) to a tared glass vial. The key is to ensure solid material remains after equilibrium is reached.

- Record the exact mass of the compound added.

- Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

3. Equilibration:

- Securely cap the vials.

- Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 250 rpm).

- Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure thermodynamic equilibrium is fully achieved.

4. Sample Processing:

- Remove vials from the shaker and let them stand undisturbed for at least 30 minutes to allow undissolved solids to settle.

- Carefully withdraw an aliquot of the supernatant using a pipette. Avoid disturbing the solid material at the bottom.

- Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any suspended microparticles. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and sample from the top layer.

5. Analysis and Calculation:

- Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

- Analyze the diluted sample using a validated HPLC-UV method.

- Determine the concentration of the compound in the diluted sample by referencing a standard calibration curve.

- Calculate the original solubility (S) in mg/mL using the following formula:

- S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Solubility Data Summary

The following tables summarize known and predicted solubility data for 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Literature-Reported Aqueous Solubility

A search of available chemical databases yielded a single value for the compound's solubility in water.

| Solvent | Temperature (°C) | Solubility (mg/L) | Solubility (mg/mL) | Source |

| Water | Not Specified | 147.3 | 0.1473 | [11] |

This value indicates that the compound is slightly soluble in water according to USP classification.

Predicted Solubility Profile in Organic Solvents

The following qualitative predictions are based on the physicochemical analysis in Section 2. Experimental verification using the protocol in Section 3 is strongly recommended.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| DMSO | Polar Aprotic | High | Excellent H-bond acceptor, high polarity. |

| DMF | Polar Aprotic | High | Excellent H-bond acceptor, high polarity. |

| Methanol | Polar Protic | Moderate to High | Good H-bond donor/acceptor. |

| Ethanol | Polar Protic | Moderate | Good H-bond donor/acceptor. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Polar but a weaker H-bond acceptor than DMSO. |

| Dichloromethane | Moderately Polar | Low | Limited polarity, cannot H-bond. |

| Ethyl Acetate | Moderately Polar | Low | Limited polarity, cannot H-bond effectively. |

| Toluene | Non-Polar | Very Low / Insoluble | Cannot solvate polar functional groups. |

| Hexane | Non-Polar | Very Low / Insoluble | Cannot solvate polar functional groups. |

Conclusion and Strategic Recommendations

The analysis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine suggests a molecule with limited aqueous solubility but a favorable profile in polar organic solvents, particularly polar aprotic ones like DMSO and DMF. Its amphiphilic nature, arising from a combination of polar hydrogen-bonding groups and non-polar aromatic/aliphatic regions, dictates this behavior.

For drug development professionals, this profile has several implications:

-

Early Formulation: For in vitro and early in vivo studies, formulation in a DMSO-based vehicle or with polar co-solvents is likely to be successful.

-

Clinical Development: The low aqueous solubility (0.147 mg/mL) will likely require enabling formulation technologies for oral delivery, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction, to achieve adequate bioavailability.

-

Process Chemistry: Solvents like ethanol or acetonitrile may be suitable for crystallization and purification processes, balancing solvating power with ease of removal.

The lack of extensive public-domain data for this specific compound underscores the importance of early and accurate experimental characterization. The detailed shake-flask protocol provided in this guide serves as a robust starting point for generating the critical data needed to advance a research and development program.

References

-

MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Available from: [Link]

-

Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available from: [Link]

-

ISRN Pharmaceutics. (2012). Drug solubility: importance and enhancement techniques. Available from: [Link]

-

National Institutes of Health (NIH). (2012, June 28). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds?. Available from: [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Available from: [Link]

-

University Website. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

American Chemical Society (ACS) Publications. (2011, December 19). Oxadiazoles in Medicinal Chemistry. Available from: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

University Handout. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

International Journal of Pharmacy and Technology. (2014). Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. Available from: [Link]

-

American Chemical Society (ACS) Publications. (2022, November 28). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]

-

ResearchGate. (2025, August 5). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Available from: [Link]

-

National Institutes of Health (NIH). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. PubChem. Available from: [Link]

-

International Union of Crystallography. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available from: [Link]

-

Chemchart. 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (18233-09-5). Available from: [Link]

-

ResearchGate. (2025, August 7). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Available from: [Link]

-

National Institutes of Health (NIH). 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]

-

National Institutes of Health (NIH). (2022, March 25). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Available from: [Link]

-

MDPI. (2019, June 26). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

-

National Institutes of Health (NIH). (2013, August 15). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

-

ResearchGate. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Available from: [Link]

-

Research & Reviews: Journal of Chemistry. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

- Google Patents. Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. rroij.com [rroij.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (18233-09-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Introduction: The Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 5-Aryl-1,3,4-Oxadiazol-2-Amines: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has garnered significant attention from the scientific community, establishing itself as a "privileged scaffold" in medicinal chemistry.[1][2] This aromatic ring, a bioisosteric equivalent for amide and ester functionalities, is a cornerstone in the design of novel therapeutic agents due to its favorable metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets.[1][3] Among its many derivatives, the 5-aryl-1,3,4-oxadiazol-2-amine core is of particular importance. The strategic placement of an aryl group at the 5-position and an amino group at the 2-position provides a versatile template for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Compounds featuring this specific arrangement have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4] For instance, the introduction of an amino group at the 2-position has been shown to enhance the anticonvulsant activity of certain derivatives.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed exploration of the synthetic pathways to access these molecules, an analysis of their structure-activity relationships (SAR), and an overview of their vast therapeutic applications.

Part 1: Synthetic Methodologies for 5-Aryl-1,3,4-Oxadiazol-2-Amines

The construction of the 5-aryl-1,3,4-oxadiazol-2-amine scaffold can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prevalent approaches involve the cyclization of acyclic precursors.

Cyclodehydration of Acyl(thio)semicarbazides

A cornerstone in the synthesis of this scaffold is the intramolecular cyclodehydration of 1-aroyl-semicarbazides or their more reactive thio-analogs, 1-aroyl-thiosemicarbazides.[1] This transformation is typically facilitated by dehydrating agents that activate the carbonyl or thiocarbonyl group, promoting nucleophilic attack by the terminal nitrogen of the hydrazine moiety.

The causality behind using reagents like tosyl chloride (TsCl) or phosphorus oxychloride (POCl₃) lies in their ability to convert the carbonyl oxygen into a good leaving group. For instance, TsCl reacts with the acylthiosemicarbazide to form a tosylated intermediate, which is highly susceptible to intramolecular cyclization, followed by the elimination of p-toluenesulfonic acid and water to yield the aromatic oxadiazole ring. Thiosemicarbazide precursors often provide higher yields (up to 97-99%) due to their enhanced reactivity compared to semicarbazide analogs.[1]

Reaction with Cyanogen Bromide

Another established method is the reaction of an aroyl hydrazide with cyanogen bromide (BrCN). [1]This reaction proceeds via the formation of an intermediate which then undergoes cyclization to form the 2-amino-1,3,4-oxadiazole ring. While effective, this method requires careful handling due to the toxicity of cyanogen bromide. Yields for this method typically range from 33% to 60%. [1][5]

Summary of Synthetic Methods

| Method | Precursor | Key Reagents | Typical Yields | Advantages |

| Cyclodehydration | Acyl(thio)semicarbazide | POCl₃, TsCl, H₂SO₄ | 60-99% | High yields, especially with thio-precursors. [1] |

| Oxidative Cyclization | Semicarbazone | I₂, DBDMH | 82-94% (with DBDMH) | Uses mild and inexpensive reagents; suitable for scale-up. [5] |

| Cyanogen Bromide | Aroyl Hydrazide | BrCN | 33-60% | Direct conversion from hydrazides. [1] |

Part 2: Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of 5-aryl-1,3,4-oxadiazol-2-amines is highly dependent on the nature and position of substituents on both the 5-aryl ring and the 2-amino moiety. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.